![molecular formula C18H16BrNO5 B4761219 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate](/img/structure/B4761219.png)
1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate
Overview
Description
1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate, also known as BNTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BNTM belongs to the family of naphthalene derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate is not fully understood, but it is believed to act on multiple targets in the body. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate also activates the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to have several biochemical and physiological effects. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory diseases. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate also reduces the activity of COX-2, which is involved in the production of prostaglandins. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to reduce pain sensitivity in animal models, which suggests that it has analgesic properties.
Advantages and Limitations for Lab Experiments
1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has several advantages for lab experiments. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate is readily synthesized in the laboratory, which makes it easily accessible for research purposes. 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to have potent anti-inflammatory, analgesic, and anticancer activities, which makes it a promising candidate for the development of new drugs. However, the limitations of 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate include its unknown toxicity profile and potential side effects, which need to be further investigated.
Future Directions
There are several future directions for the research on 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate. One direction is to investigate the potential of 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate as an analgesic agent for the treatment of chronic pain. Furthermore, the anticancer properties of 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate need to be further investigated, including its potential as a chemotherapeutic agent for the treatment of cancer. Overall, 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has shown promising results in scientific research and has the potential to be developed into a new class of drugs for the treatment of various diseases.
Scientific Research Applications
1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has shown promising results in various scientific research studies. One study found that 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has potent anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Another study demonstrated that 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has analgesic properties by reducing pain sensitivity in animal models. Furthermore, 1-bromo-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 3-methoxybenzoate has been shown to have anticancer activities by inducing apoptosis in cancer cells.
properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-13-7-4-6-12(9-13)18(21)25-17-15(20(22)23)10-11-5-2-3-8-14(11)16(17)19/h4,6-7,9-10H,2-3,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMABGMPZGCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C3CCCCC3=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 3-methoxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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